2,2,2-トリフルオロ-1-(4-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ピペラジン-1-イル)エタノン

説明

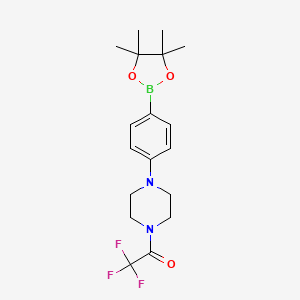

2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone is a complex organic compound characterized by its trifluoromethyl group and boronic acid derivative

科学的研究の応用

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

Target of Action

It is known that boronic acid pinacol ester compounds, such as this one, have significant biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that fluorine-containing compounds, such as this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms . This suggests that the compound may have good bioavailability.

Result of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

It is known that arylboronic acid, a related compound, is stable to water and air . This suggests that the compound may also be stable under various environmental conditions.

生化学分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases, such as sodium hydride, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

類似化合物との比較

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trifluoromethyl-oxazole

Uniqueness: This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds

生物活性

2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone (CAS No. 878805-74-4) is a synthetic compound with potential biological applications. Its unique structure incorporates a trifluoroacetyl group and a piperazine moiety, which are often associated with significant pharmacological properties. This article reviews the biological activity of this compound based on available literature and experimental data.

Biological Activity Overview

The biological activity of 2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone has been investigated primarily in the context of its potential as a drug candidate targeting various biological pathways.

Inhibitory Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurochemical processes. Studies have shown that certain piperazine derivatives can effectively inhibit MAO-A and MAO-B activities, suggesting potential applications in treating neurological disorders .

Antitumor Properties

Additionally, studies on related compounds have highlighted their potential antitumor properties. For instance, the incorporation of boron-containing moieties has been linked to enhanced cytotoxicity against cancer cell lines . While specific data on the antitumor efficacy of this compound is limited, its structural analogs demonstrate promising results.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Although specific studies on this compound are scarce, related compounds have shown variable bioavailability and rapid metabolism in preclinical models. For example, compounds designed with similar frameworks often exhibit low oral bioavailability due to extensive first-pass metabolism .

Case Studies

Several case studies provide insights into the biological implications of similar compounds:

- Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for MAO inhibition. Results indicated that modifications to the piperazine ring significantly influenced inhibitory potency .

- Boron Compounds : Research on boron-containing compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. These findings suggest that structural features such as boron atoms may enhance biological activity .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 878805-74-4 |

| Molecular Weight | 305.11 g/mol |

| Inhibitory Activity | Potential MAO inhibitor |

| Antitumor Activity | Promising based on structural analogs |

| Bioavailability | Low (variable across analogs) |

特性

IUPAC Name |

2,2,2-trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-5-7-14(8-6-13)23-9-11-24(12-10-23)15(25)18(20,21)22/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYIDDDDGMQPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675206 | |

| Record name | 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-39-9 | |

| Record name | 2,2,2-Trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。